N-allyl-5-methylisoxazole-3-carboxamide
Description
Structural Elucidation of N-Allyl-5-Methylisoxazole-3-Carboxamide
Molecular Architecture and Crystallographic Analysis
This compound is characterized by a fused heterocyclic structure comprising a five-membered isoxazole ring (with nitrogen and oxygen atoms at positions 1 and 2, respectively), a methyl substituent at position 5, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with an allyl group (CH₂CHCH₂). This architecture is confirmed by its molecular formula C₈H₁₀N₂O₂ (molecular weight 158.18 g/mol).
Key structural features :
- Isoxazole ring : Planar due to conjugated double bonds (C=N and C=O), as observed in crystallographically characterized isoxazole derivatives.
- Substituent positioning : The methyl group at C5 and carboxamide at C3 create steric and electronic effects that influence reactivity.
- Allyl group : The N-allyl substituent introduces conformational flexibility, enabling rotational isomerism around the nitrogen-carbon bond.
Crystallographic data for this specific compound are limited, but analogous isoxazole-carboxamides exhibit intermolecular hydrogen bonding between carboxamide NH and oxygen atoms, forming dimers or extended networks. For example, 5-methylisoxazole-3-carboxylic acid crystallizes as inversion dimers linked by O–H···O bonds.
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₀N₂O₂ |
| Molecular weight | 158.18 g/mol |
| CAS number | 90271-40-2 |
Spectroscopic Characterization Techniques
Spectroscopic methods provide critical insights into the compound’s electronic structure and substituent interactions.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Allyl group : Peaks at ~4.6–5.3 ppm (CH₂CH=CH₂) and ~5.8–6.2 ppm (CH=CH₂).
- Methyl group : Singlet at ~2.3 ppm (C5-CH₃).
- Carboxamide NH : Broad singlet at ~9–10 ppm (N–H).
- ¹³C NMR :
- Carbonyl carbon : ~165–170 ppm (C=O).
- Isoxazole carbons : ~150–160 ppm (C=N and C=O), ~120–130 ppm (C–CH₃).
Infrared (IR) Spectroscopy
- Carboxamide C=O stretch : Strong absorption at ~1650–1700 cm⁻¹.
- N–H bending : Medium peaks at ~1550–1600 cm⁻¹.
Mass Spectrometry (MS)
Tautomeric Behavior and Conformational Dynamics
Isoxazole derivatives exhibit limited tautomerism due to the stability of the aromatic ring, but conformational flexibility arises from the N-allyl group.
Tautomerism
The carboxamide group generally stabilizes the structure, preventing keto-enol tautomerism. However, theoretical studies on analogous isoxazole-carboxamides suggest minor contributions from N–H···O hydrogen bonding between the amide and isoxazole oxygen, which may influence electronic distribution.
Conformational Dynamics
- N-Allyl rotation : The allyl group can adopt E or Z conformations around the C–N bond, though energy barriers are low (~30–40 kJ/mol).
- Isoxazole ring puckering : The planar isoxazole ring restricts puckering, but substituent interactions (e.g., methyl and carboxamide) may induce minor distortions.
| Conformation | Description | Energy Barrier |
|---|---|---|
| O-endo | Allyl group oriented toward the isoxazole ring | ~30 kJ/mol |
| O-exo | Allyl group oriented away from the ring | ~30 kJ/mol |
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-methyl-N-prop-2-enyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-6(2)12-10-7/h3,5H,1,4H2,2H3,(H,9,11) |
InChI Key |
HZVMMUQWCDMUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC=C |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of isoxazole compounds, including N-allyl-5-methylisoxazole-3-carboxamide, exhibit significant antitumor activity. The compound has been identified as a potential lead for developing new anticancer drugs due to its ability to inhibit tumor growth without adversely affecting the immune system . This characteristic is particularly important as traditional chemotherapy often leads to severe side effects such as nausea and immune suppression.
Table 1: Summary of Antitumor Effects
Antitubercular Properties
A study evaluated new derivatives of 5-methylisoxazole-3-carboxamide as antitubercular agents, suggesting that modifications to the isoxazole structure can enhance efficacy against Mycobacterium tuberculosis. The findings indicate that N-allyl derivatives may possess favorable activity against resistant strains of tuberculosis .
Table 2: Antitubercular Activity of Isoxazole Derivatives
Comparison with Similar Compounds
Structural and Functional Group Variations
- Core Modifications: 5-Amino-3-methylisoxazole Derivatives (e.g., compounds 11d–11h in ): These feature an amino group at position 5 of the isoxazole, fused to tetrahydro-naphthone or xanthenone rings. In contrast, N-allyl-5-methylisoxazole-3-carboxamide retains a methyl group at position 5 and substitutes position 3 with a carboxamide-allyl chain . This compound lacks such electron-withdrawing groups, suggesting distinct reactivity .
Carboxamide Variations :
Physical Properties
Melting points (mp) for analogous compounds range widely:
Data Table: Key Isoxazole Derivatives and Comparators
Preparation Methods
Established Preparation Routes for 3-amino-5-methylisoxazole
Several methods have been documented for preparing 3-amino-5-methylisoxazole, which can be adapted or extended to synthesize N-allyl-5-methylisoxazole-3-carboxamide.
Three-Step Synthesis via Acetyl Acetonitrile and Hydrazone Intermediates
This method is notable for avoiding toxic solvents like chloroform or carbon tetrachloride and minimizing isomer impurities:
Step 1: Formation of Acetyl Acetonitrile
Acetonitrile is deprotonated by a metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide) to form a nucleophilic species, which then reacts with ethyl acetate or methyl acetate to produce acetyl acetonitrile.
Step 2: Formation of Hydrazone
Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol) under reflux to form a hydrazone intermediate, which precipitates as a white crystalline solid.
Step 3: Ring Closure to 3-amino-5-methylisoxazole
The hydrazone undergoes ring closure in the presence of hydroxylamine hydrochloride and potassium carbonate in an appropriate solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran, diethoxymethane) at elevated temperatures (65–90 °C). Acid-base workup yields 3-amino-5-methylisoxazole with high purity and yield.
- Use of common, inexpensive raw materials.
- Avoidance of toxic solvents.
- High yields (typically 78–91%).
- No detectable formation of isomeric byproducts by HPLC-MS.
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| 1. Acetyl Acetonitrile Formation | Acetonitrile + ethyl acetate, NaH, reflux 4h | 91–92 | GC purity ~96% | Efficient nucleophilic substitution |
| 2. Hydrazone Formation | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, MeOH/EtOH reflux 2h | 88–90 | 99% | White crystalline solid |
| 3. Ring Closure | Hydrazone + hydroxylamine hydrochloride + K2CO3, THF or 2-MeTHF, 65–80 °C, 2h | 78–79 | 98.8% | Acid-base workup yields product |
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional chlorination and decoupling | Sodium hypochlorite, chloroform | Chloroform | High yield (up to 95%) | Use of toxic solvents, emulsification issues, isomer impurities |
| Hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane | Hydroxylamine hydrochloride, chloroform | Chloroform | Established method | Toxic solvents, multiple steps, moderate yields |
| Three-step acetyl acetonitrile route (preferred) | Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride | THF, 2-MeTHF, diethoxymethane | Safer solvents, high purity, no isomers, good yield | Requires handling of strong bases, controlled temperature |
Research Findings and Notes
- The three-step acetyl acetonitrile method is the most environmentally friendly and industrially scalable approach reported.
- Use of potassium carbonate for hydroxylamine dissociation enhances nucleophilic attack facilitating ring closure.
- Replacement of chloroform/carbon tetrachloride with safer solvents like diethoxymethane and 2-methyltetrahydrofuran reduces toxicity and environmental impact.
- Reaction conditions such as temperature and solvent choice critically affect yield and purity.
- No isomeric impurities detected by HPLC-MS in optimized conditions, critical for pharmaceutical applications.
Summary Table of Optimized Conditions for 3-amino-5-methylisoxazole Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1. Acetyl Acetonitrile Formation | Acetonitrile, ethyl acetate, NaH | THF | Reflux (ca. 65 °C) | 4 h | 91–92 | ~96 (GC) |
| 2. Hydrazone Formation | p-Toluenesulfonyl hydrazide | MeOH or EtOH | Reflux | 2 h | 88–90 | 99 |
| 3. Ring Closure | Hydroxylamine hydrochloride, K2CO3 | THF, 2-MeTHF, or diethoxymethane | 65–90 °C | 2 h | 78–79 | 98.8 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-allyl-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Low yields in carboxamide synthesis often arise from steric hindrance or competing side reactions. To mitigate this:
- Ultrasound-assisted synthesis improves reaction efficiency by enhancing reagent mixing and reducing reaction time (e.g., 4-hour ultrasonic treatment for similar compounds) .
- Use Yb(OTf)₃ as a catalyst to stabilize intermediates in multi-step reactions .
- Purify via column chromatography with gradients (e.g., 0–5% MeOH in DCM) and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 10.36 ppm for NH in amide groups; δ 169.9 ppm for carbonyl carbons) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calcd within 0.6 ppm error) .
- Melting Point Analysis : Decarboxylation risks require controlled heating (e.g., 214–216°C for related isoxazole carboxamides) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
- Avoid dust formation; work under fume hoods to prevent inhalation (H335) .
- Store in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can this compound act as a directing group in C–H functionalization?
- Methodological Answer :
- The 5-methylisoxazole-3-carboxamide moiety directs palladium catalysts to γ-C(sp³)–H bonds in amino acids (e.g., Val, Ile).
- Conditions : Use Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2 equiv), and AcOH solvent at 100°C for 24 hours. Monitor via TLC .
- Application : Synthesize γ-mercapto amino acids for native chemical ligation in protein semisynthesis .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) against targets like GSK-3β. Use PDB ID 1Q3W for receptor preparation .
- Validate binding poses with MD simulations (AMBER force field, 100 ns trajectories) .
- Compare binding energies (ΔG) of analogs to prioritize synthesis (e.g., ΔG < −8 kcal/mol indicates strong inhibition) .
Q. What structural modifications enhance target selectivity in isoxazole carboxamide derivatives?
- Methodological Answer :
- SAR Insights :
- Test analogs in mitochondrial assays (e.g., Ca²⁺ uptake inhibition at 10 μM) .
Q. How are in vivo models (e.g., zebrafish) used to evaluate toxicity and efficacy?
- Methodological Answer :
- Zebrafish Embryo Assay : Expose embryos (24 hpf) to 1–100 μM compound in E3 medium. Assess survival, hatching, and morphology at 72 hpf .
- Mitochondrial Dysfunction : Measure ATP levels via luminescence (CellTiter-Glo) in isolated liver mitochondria .
- Dose-Response : Fit data to Hill equation (IC₅₀ calculation; R² > 0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
